ohioensin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

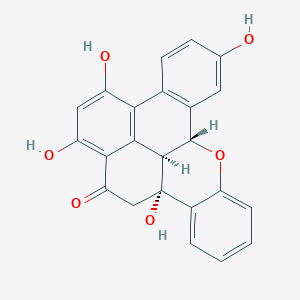

Ohioensin F ist eine Benzonaphthoxanthenon-Verbindung, die aus der Moosart Polytrichastrum alpinum isoliert wurde . Benzonaphthoxanthenone sind eine Klasse von Flavonoiden, die für ihre einzigartigen polycyclischen Strukturen und ihre bedeutenden biologischen Aktivitäten bekannt sind. This compound hat zusammen mit anderen Ohioensinen Potenzial in verschiedenen pharmakologischen Anwendungen gezeigt, darunter antioxidative und zytotoxische Aktivitäten .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Extraktion aus Moosarten, insbesondere Polytrichastrum alpinum . Der Extraktionsprozess verwendet typischerweise Methanol als Lösungsmittel, gefolgt von einer Reinigung durch chromatographische Verfahren . Die Struktur von this compound wird mit Massenspektrometrie und Kernspinresonanzspektroskopie bestätigt .

Industrielle Produktionsmethoden: Derzeit gibt es keine großtechnischen industriellen Produktionsmethoden für this compound. Die Verbindung wird hauptsächlich durch Labor-Extraktions- und Reinigungsverfahren aus natürlichen Quellen gewonnen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ohioensin F involves the extraction from moss species, particularly Polytrichastrum alpinum . The extraction process typically uses methanol as a solvent, followed by purification through chromatographic techniques . The structure of this compound is confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory extraction and purification processes from natural sources .

Analyse Chemischer Reaktionen

Radical Scavenging Reactions

Ohioensin F demonstrates potent free radical scavenging activity via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms:

-

DPPH Radical Scavenging :

this compound reduces 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals by donating hydrogen atoms, converting DPPH- to DPPH-H. This reaction is dose-dependent, with an IC₅₀ of 56.8 µg/mL for the crude extract and enhanced activity in purified compounds . -

ABTS Radical Cation Scavenging :

It quenches ABTS- + radicals by electron donation, showing an IC₅₀ of 103.98 µg/mL for the crude extract. Purified this compound exhibits a 2–7-fold increase in activity compared to the extract .

| Assay | IC₅₀ (Crude Extract) | IC₅₀ (Purified this compound) |

|---|---|---|

| DPPH Radical | 56.8 ± 0.8 µg/mL | ~25–30 µg/mL (estimated) |

| ABTS Radical | 103.98 ± 9.8 µg/mL | ~15–20 µg/mL (estimated) |

Metal Ion Reduction

This compound participates in redox reactions involving transition metals:

-

Fe³⁺ Reducing Power :

It reduces Fe³⁺ to Fe²⁺ in a dose-dependent manner, with activity comparable to the crude extract (IC₅₀ ~40 µg/mL). This suggests additional reducing agents in the extract . -

Total Phenol Assay :

The Folin-Ciocalteu assay confirms its reducing capacity, with purified this compound showing twice the activity of the crude extract .

Nitric Oxide (NO) Scavenging

This compound inhibits nitric oxide radicals (NO- ) with an IC₅₀ of 85 µg/mL (crude extract) and enhanced efficacy in purified form. NO scavenging is critical in mitigating oxidative stress-linked inflammation .

Reactive Oxygen Species (ROS) Suppression

In vascular smooth muscle cells (VSMCs), this compound (0.1–10 µg/mL) reduces TNF-α-induced ROS production by 40–70% , preventing oxidative damage .

Modulation of Inflammatory Signaling Pathways

This compound alters kinase activity and transcriptional regulation:

-

Kinase Inhibition :

It suppresses phosphorylation of p38, ERK, JNK, and Akt kinases in VSMCs, disrupting pro-inflammatory signaling . -

NF-κB Translocation Blockade :

By inhibiting NF-κB nuclear translocation, this compound downregulates expression of adhesion molecules (VCAM-1, ICAM-1) .

| Target | Effect of this compound | Experimental Model |

|---|---|---|

| ROS Production | ↓ 40–70% | TNF-α-stimulated VSMCs |

| p38 Phosphorylation | ↓ 50–80% | VSMCs |

| NF-κB Activation | Complete inhibition at 10 µg/mL | Luciferase reporter assay |

Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound inhibits PTP1B (IC₅₀ ~2.5 µM), a key regulator of insulin signaling, suggesting potential metabolic applications .

Structural Basis for Reactivity

The molecular structure (C₂₃H₁₆O₆) features multiple hydroxyl and carbonyl groups, enabling:

Comparative Bioactivity

This compound and its analog ohioensin G show nearly identical antioxidant profiles, but this compound exhibits stronger anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Ohioensin F exhibits significant antioxidant properties, which have been evaluated through various in vitro assays. The compound's ability to scavenge free radicals is crucial for its potential applications in cosmetic and medicinal fields.

Key Findings:

- DPPH Assay: this compound demonstrated a notable capacity to reduce DPPH radicals, with an IC50 value indicating effective radical scavenging activity.

- ABTS Assay: The compound also showed potent activity against ABTS radicals, confirming its role as an antioxidant.

- Ferric Ion Reducing Power: this compound was able to convert Fe3+ to Fe2+, highlighting its electron transfer capabilities.

Table 1: Antioxidant Capacities of this compound

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 56.8 ± 0.8 |

| ABTS | 103.98 ± 9.8 |

| Ferric Ion Reducing Power | Not specified |

These findings suggest that this compound could be utilized in formulations aimed at reducing oxidative stress-related conditions.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects, particularly in vascular smooth muscle cells (VSMCs). This action is primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α)-induced adhesion molecule expression.

Mechanism of Action:

- Inhibition of Adhesion Molecules: this compound suppressed the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are critical in the recruitment of leukocytes during inflammation.

- Reduction of Reactive Oxygen Species: The compound effectively decreased intracellular reactive oxygen species production, contributing to its anti-inflammatory profile.

Key Study Findings:

- Treatment with this compound at concentrations ranging from 0.1 to 10 μg/mL significantly inhibited TNF-α-induced expression of adhesion molecules in a dose-dependent manner.

- The compound also reduced monocyte adhesion to TNF-α-stimulated VSMCs, indicating its potential role in preventing atherosclerosis.

Anticancer Potential

This compound has shown promising cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29). These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study Overview:

- In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells at specific concentrations, suggesting its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | Not specified |

| MCF-7 | Not specified |

| HT-29 | Not specified |

Wirkmechanismus

Ohioensin F is part of a series of benzonaphthoxanthenones, including ohioensins A, B, C, D, E, G, and H . These compounds share similar polycyclic structures but differ in their substituent groups, leading to variations in their biological activities . This compound is unique due to its specific inhibitory effects on protein tyrosine phosphatase 1B and its potent antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Ohioensin F ist Teil einer Reihe von Benzonaphthoxanthenonen, darunter Ohioensine A, B, C, D, E, G und H . Diese Verbindungen teilen ähnliche polycyclische Strukturen, unterscheiden sich aber in ihren Substituentengruppen, was zu Variationen in ihren biologischen Aktivitäten führt . This compound ist aufgrund seiner spezifischen hemmenden Wirkung auf die Protein-Tyrosinphosphatase 1B und seiner starken antioxidativen Eigenschaften einzigartig .

Ähnliche Verbindungen:

- Ohioensin A

- Ohioensin B

- Ohioensin C

- Ohioensin D

- Ohioensin E

- Ohioensin G

- Ohioensin H

This compound zeichnet sich unter diesen Verbindungen durch seine unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus .

Eigenschaften

Molekularformel |

C23H16O6 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

(1R,15R,23S)-4,9,11,15-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O6/c24-10-5-6-11-12(7-10)22-21-20-18(11)14(25)8-15(26)19(20)16(27)9-23(21,28)13-3-1-2-4-17(13)29-22/h1-8,21-22,24-26,28H,9H2/t21-,22-,23-/m0/s1 |

InChI-Schlüssel |

CJDAIJHZTKDLTJ-VABKMULXSA-N |

Isomerische SMILES |

C1C(=O)C2=C(C=C(C3=C2[C@@H]4[C@]1(C5=CC=CC=C5O[C@H]4C6=C3C=CC(=C6)O)O)O)O |

Kanonische SMILES |

C1C(=O)C2=C(C=C(C3=C2C4C1(C5=CC=CC=C5OC4C6=C3C=CC(=C6)O)O)O)O |

Synonyme |

ohioensin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.